2-Methyl-1-(2-nitrobenzoyl)piperidine
Description
2-Methyl-1-(2-nitrobenzoyl)piperidine (CAS: discontinued, Ref: 10-F373932) is a piperidine derivative featuring a nitrobenzoyl substituent at the 1-position and a methyl group at the 2-position of the piperidine ring. Piperidine derivatives are known for their roles as intermediates in drug synthesis, catalysts, and ligands due to their conformational flexibility and basicity.
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10-6-4-5-9-14(10)13(16)11-7-2-3-8-12(11)15(17)18/h2-3,7-8,10H,4-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLFNGNCDBEDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitrobenzoyl)piperidine typically involves the reaction of 2-nitrobenzoyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-nitrobenzoyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(2-aminobenzoyl)piperidine.
Reduction: Formation of 2-Methyl-1-(2-aminobenzoyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Potential Applications Based on Related Research
Due to the limited information regarding 2-Methyl-1-(2-nitrobenzoyl)piperidine, the applications mentioned below are inferred from research on related compounds and structural motifs.
1. Pharmaceutical Applications
- Antihistamine Activity: 2-methyl-2′-phenylpropionic acid derivatives, which are structurally related, exhibit antihistamine and antiallergic activities . These derivatives show high selectivity and can be beneficial for patients with allergic diseases, including those receiving other medications .
- Treatment of Diarrhea: N-piperidinylbenzamides have been noted as useful in the treatment of diarrhea .
- Analgesic Effects: Studies in rodents have shown that acyl piperazines, including 2-methyl-AP-237, exhibit analgesic effects when administered through various routes . The observed analgesic effects can last for over an hour .
- Cytotoxic Agents: Some quinolines have been evaluated as potential cytotoxic agents, demonstrating selective toxicity towards resistant cancer cells compared to doxorubicin-sensitive cancer cells and normal fibroblasts .
2. Cosmetic Applications
*Cosmetic polymers, including synthetic and semi-synthetic polymers, are used to create products with specific properties, such as thermal and chemo-sensitive behaviors . They can be used in the preparation of nanoparticles for delivering fragrances and other active nutrients to the skin .
3. Chemical Labeling
- Bioorthogonal Labeling: Functionalized piperazine derivatives can be synthesized and used as building blocks for labeling biomolecules . These compounds can be reacted with F− and used in Huisgen-click reactions or Staudinger ligation .
4. Other potential applications
- Alzheimer's Disease Dietary Supplements: Some websites market Alzheimer's disease dietary supplements and claim AD-related benefits, including improvement and enhancement of function, treatment for AD, prevention of AD, maintenance of function, delayed progression of AD, and decreased symptoms . Supplements were described as effective, natural, powerful or strong, dependable and pure or of high quality .
- Agonist Activity: Acyl piperazine opioids are known to have significant agonist activity at the µ opioid receptor .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitrobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring structure allows for binding to specific receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Piperidine Derivatives
Structural and Thermochemical Comparisons
Piperidine borane complexes (e.g., piperidine borane) exhibit B–N bond lengths (~1.65 Å) and bond dissociation energies influenced by substituents. The nitro group in this compound may weaken the piperidine ring’s nucleophilicity, contrasting with pyrrolidine borane’s shorter B–N bonds but lower thermal stability.
Table 2: Functional Group Impact on Piperidine Derivatives
Stability and Metabolic Considerations
Nitro groups are prone to metabolic reduction (e.g., via nitroreductases), generating reactive intermediates like amines or hydroxylamines. This contrasts with non-nitro derivatives such as Tolperisone, which undergo ester hydrolysis or oxidative metabolism. The nitro group may also increase photolytic instability compared to methyl or phenyl substituents.
Biological Activity
2-Methyl-1-(2-nitrobenzoyl)piperidine is a compound belonging to the piperidine class, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methyl group and a nitrobenzoyl moiety. The presence of the nitro group enhances its potential for biological activity, particularly in terms of cytotoxicity and enzyme inhibition.
Antiviral Activity
Recent studies have indicated that piperidine derivatives, including those with nitro substituents, can exhibit antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects against various viral targets. In silico studies suggest that these compounds can bind to viral proteases, potentially inhibiting their activity .
| Compound | Target Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | Modest | Non-covalent binding |
| Related Piperidine Derivative | Influenza A/H1N1 | Low µM | Inhibition of hemagglutinin-mediated fusion |
Anticancer Activity
Nitroaromatic compounds, including derivatives of piperidine, have been investigated for their anticancer properties. For example, certain piperidine derivatives have demonstrated significant cytotoxicity against prostate cancer cells with IC50 values as low as 1.71 nM . The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.
| Study Reference | Cell Line | IC50 (nM) | Observed Effect |
|---|---|---|---|
| PC3 | 1.71 | Cytotoxicity | |
| Various | Ranges from 1.71 to 4.72 | Antiproliferative effects |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Reactive Oxygen Species Generation : Nitro groups can lead to oxidative stress in cells, contributing to cytotoxic effects.
- Prodrug Activation : Some studies suggest that nitroaromatic compounds can act as prodrugs, releasing active metabolites under specific conditions .
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in various biological applications:
- Antiviral Screening : A study evaluated various piperidine derivatives against SARS-CoV-2 and found promising candidates with modest inhibitory activity against the main protease (Mpro) .
- Cytotoxicity in Cancer Models : Research on nitro-substituted piperidines demonstrated significant cytotoxic effects in prostate cancer models, suggesting potential for therapeutic development .
- Mechanistic Studies : Investigations into the mechanisms revealed that certain derivatives could induce apoptosis through ROS generation and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
